1-(2-Fluoro-3-methylphenyl)ethanol
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Overview
Description
1-(2-Fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H11FO It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-fluoro-3-methylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) to reduce the ketone to the corresponding alcohol. The process is efficient and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 1-(2-Fluoro-3-methylphenyl)ethanone or 1-(2-fluoro-3-methylphenyl)acetic acid.
Reduction: 1-(2-Fluoro-3-methylphenyl)ethane.
Substitution: Various substituted phenylethanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-3-methylphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the development of potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-fluoro-3-methylphenyl)ethanol depends on its interaction with various molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl group allows for hydrogen bonding interactions, which can be crucial in biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(2-Fluorophenyl)ethanol: Lacks the methyl group, which can affect its reactivity and applications.
1-(3-Fluoro-4-methylphenyl)ethanol: The position of the fluorine and methyl groups is different, leading to variations in chemical behavior.
1-(2-Chloro-3-methylphenyl)ethanol: Substitution of fluorine with chlorine can significantly alter the compound’s properties.
Uniqueness: 1-(2-Fluoro-3-methylphenyl)ethanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring
Properties
IUPAC Name |
1-(2-fluoro-3-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5,7,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWSMCFTIXJQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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